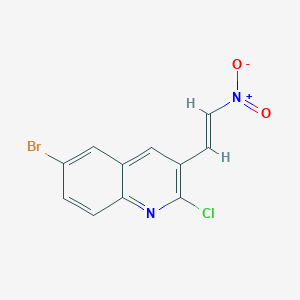

E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also play a role in the compound’s reactivity and binding to target molecules .

Comparison with Similar Compounds

E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:

6-Bromo-2-chloroquinoline: Lacks the nitrovinyl group, resulting in different reactivity and applications.

2-Chloro-3-nitroquinoline:

6-Bromo-3-nitroquinoline: Lacks the chloro group, leading to variations in its chemical behavior

Biological Activity

E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H4BrClN2O2

- Molecular Weight : 287.5 g/mol

- CAS Number : 754990-23-3

- Structure : The compound features a quinoline ring system with bromine and chlorine substituents, as well as a nitro group, which may influence its biological properties.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. Studies indicate that compounds with similar structural motifs can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of halogen atoms and nitro groups is often linked to enhanced antimicrobial efficacy due to their ability to disrupt cellular processes.

Antitumor Activity

Recent research has highlighted the antitumor potential of quinoline derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell proliferation in vitro. A study evaluating various quinoline derivatives demonstrated that modifications at the C3 position could lead to enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer) .

Table 1: In Vitro Antitumor Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Chloroquine | A549 | 5.0 |

| Mefloquine | HT29 | 10.0 |

| Amodiaquine | T24 | 15.0 |

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

- Inhibition of DNA Synthesis : Similar quinoline compounds have been shown to intercalate into DNA, preventing replication.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to oxidative stress within cells, further promoting apoptosis.

Study on Antimicrobial Activity

A study conducted by researchers at a university laboratory investigated the antimicrobial effects of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. This compound was included in the screening and exhibited notable inhibition zones compared to control antibiotics .

Antitumor Evaluation

In another investigation, a series of synthesized quinoline derivatives were tested for their cytotoxic effects on human cancer cell lines. The study found that modifications at the C3 position significantly influenced the IC50 values, with some derivatives showing lower values than established chemotherapeutics like cisplatin .

Properties

Molecular Formula |

C11H6BrClN2O2 |

|---|---|

Molecular Weight |

313.53 g/mol |

IUPAC Name |

6-bromo-2-chloro-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C11H6BrClN2O2/c12-9-1-2-10-8(6-9)5-7(11(13)14-10)3-4-15(16)17/h1-6H/b4-3+ |

InChI Key |

YUISLCAOXGMGFC-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)/C=C/[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)C=C[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.